molecular formula C18H19N7S B6443819 4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole CAS No. 2640966-12-5

4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole

Cat. No.: B6443819
CAS No.: 2640966-12-5
M. Wt: 365.5 g/mol
InChI Key: DOVNNGLTUSPWQO-UHFFFAOYSA-N
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Description

The compound 4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole features a benzothiazole core linked via a piperazine bridge to a triazolopyridazine moiety. Key structural attributes include:

  • Benzothiazole ring: Known for diverse bioactivities, including antimicrobial and anticancer properties.
  • Piperazine linker: Enhances solubility and facilitates interaction with biological targets.
  • Triazolopyridazine group: A nitrogen-rich heterocycle contributing to binding affinity, as seen in bromodomain inhibitors like AZD5153 .
  • Methyl substituents: At the 4-position of benzothiazole and 3-position of triazolopyridazine, likely improving metabolic stability compared to bulkier groups.

Properties

IUPAC Name

4-methyl-2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7S/c1-12-4-3-5-14-17(12)19-18(26-14)24-10-8-23(9-11-24)16-7-6-15-21-20-13(2)25(15)22-16/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVNNGLTUSPWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

AZD5153 ()
  • Structure: Bivalent triazolopyridazine-piperidine-phenoxyethyl system.
  • Key Differences: Replaces benzothiazole with a phenoxyethyl group. Methoxy substituent on triazolopyridazine vs. methyl in the target compound.
  • Activity : Potent BRD4 inhibitor with tumor growth suppression via c-Myc downregulation. Bivalent binding enhances potency .
  • Pharmacokinetics (PK) : Optimized for bioavailability and in vivo efficacy.
Compound (6-(4-ethylpiperazin-1-yl)-3-isopropyltriazolopyridazine)
  • Structure : Triazolopyridazine with ethylpiperazine and isopropyl groups.
  • Key Differences: Ethylpiperazine (vs. methylpiperazine in the target) may alter PK (e.g., longer half-life).
Compound (Benzothiazole-Pyrazoline Hybrid)
  • Structure : Benzothiazole linked to pyrazoline via hydrazine.
  • Key Differences :
    • Pyrazoline moiety (vs. triazolopyridazine) confers antidepressant/antitumor activity.
    • Methoxyphenyl and phenyl substituents enhance lipophilicity, possibly limiting solubility .

Substituent Effects on Activity and PK

Compound Substituent Profile Impact on Properties
Target Compound Methyl (benzothiazole and triazolopyridazine) Enhanced metabolic stability; moderate lipophilicity for membrane permeability.
AZD5153 Methoxy (triazolopyridazine) Improved hydrogen bonding with BRD4; phenoxyethyl enhances bivalent binding.
Compound Ethylpiperazine, isopropyl Ethylpiperazine may prolong circulation; isopropyl increases steric hindrance.
Compound Methoxyphenyl, phenyl High lipophilicity may reduce aqueous solubility but improve CNS penetration.

Therapeutic Potential and Target Engagement

  • BRD4 Inhibition : AZD5153’s success suggests triazolopyridazine derivatives like the target compound could be explored for epigenetic regulation .
  • Antifungal Activity : Molecular docking in implies triazole-thiadiazole hybrids target fungal enzymes (e.g., 14-α-demethylase); similar mechanisms may apply to the target compound .
  • Anticancer Applications : Benzothiazoles () and triazolopyridazines () synergize in targeting pathways like c-Myc and apoptosis .

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